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Introduction

CCW 28-3 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the
targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a member of
the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic
readers that play a crucial role in the regulation of gene transcription. Dysregulation of BRD4
has been implicated in various diseases, including cancer, making it a compelling therapeutic
target. CCW 28-3 operates by hijacking the ubiquitin-proteasome system to induce the
selective degradation of BRD4. This document provides an in-depth technical overview of the
structure, components, and mechanism of action of CCW 28-3, supported by quantitative data
and detailed experimental protocols.

Core Components and Structure

The molecular architecture of CCW 28-3 is tripartite, consisting of a ligand that binds to the
target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker
connecting these two moieties.[1][2]

e Target-binding Ligand: JQ-1 (carboxylic acid), a known potent inhibitor of the BET
bromodomain family, serves as the warhead that specifically recognizes and binds to the
acetyl-lysine binding pockets of BRD4.[3][4]
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o E3 Ligase Ligand: CCW16 is a covalent ligand that recruits the RING finger protein 4 (RNF4)
E3 ubiquitin ligase.[3][4]

 Linker: A flexible polyethylene glycol (PEG)-based linker connects the JQ-1 and CCW16
moieties, providing the necessary spatial orientation to facilitate the formation of a productive
ternary complex between BRD4 and RNF4.

The strategic assembly of these components results in a molecule capable of inducing the
proximity of BRD4 and RNF4, leading to the ubiquitination and subsequent degradation of
BRDA4.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the CCW 28-3 PROTAC.

Cell
Parameter Value Assay Type . Reference
Line/System

RNF4 Binding

Affinity
Competitive Pure human

IC50 (CCW 28-3) 0.54 uM [3][5]
ABPP RNF4
Competitive Pure human

IC50 (CCW 16) 1.8 uM [3][5]
ABPP RNF4

BRD4

Degradation
Western Blot (3h

DC50 (approx.) ~1 uM 231MFP [6]

treatment)

) Western Blot
Max Degradation .
Incomplete (various 231MFP [6]
(Dmax)
treatments)

Table 1: Binding Affinity and Degradation Potency of CCW 28-3
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Treatment BRD4 Levels (% of .
. . Cell Line Reference
Condition Vehicle Control)
CCW 28-3 (1 uM, 3h) Significantly reduced 231MFP [6]
CCW 28-3 (10 pM, o
) Significantly reduced HelLa [6]
5h) in WT HeLa
CCW 28-3 (10 uM, No significant
) ] HelLa [6]
5h) in RNF4 KO HeLa  reduction
CCW 28-3 (1 pM, 3h) _
) Degradation
+ Bortezomib (10 uM 231MFP [6]
_ prevented
pre-inc.)
CCW 28-3 (1 pM, 3h) .
Degradation
+JQ-1 (10 uM pre- 231MFP [6]
) prevented
inc.)
CCW 28-3 (1 pM, 3h) _
Degradation
+ TAK-243 (10 pM 231MFP [6]
prevented

pre-inc.)

Table 2: Cellular Activity of CCW 28-3

Signaling Pathway and Mechanism of Action

CCW 28-3 induces the degradation of BRD4 through the ubiquitin-proteasome pathway in a
manner dependent on the RNF4 E3 ligase. The process can be summarized in the following
steps:

o Ternary Complex Formation: CCW 28-3 simultaneously binds to BRD4 via its JQ-1 moiety
and to RNF4 via its CCW16 moiety, bringing the target protein and the E3 ligase into close
proximity to form a BRD4-CCW 28-3-RNF4 ternary complex.

 Ubiquitination: Within the ternary complex, RNF4, in conjunction with an E1 ubiquitin-
activating enzyme and an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of
ubiquitin molecules to lysine residues on the surface of BRD4. This results in the formation of
a polyubiquitin chain on BRDA4.
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o Proteasomal Degradation: The polyubiquitinated BRD4 is recognized by the 26S

proteasome, a large protein complex responsible for degrading unwanted or damaged
proteins. The proteasome unfolds and degrades BRD4 into small peptides.

o PROTAC Recycling: CCW 28-3 is released from the complex and can participate in further
rounds of BRD4 degradation, acting in a catalytic manner.

Cellular Environment
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RNF4 (E3 Ligase)

BRD4-CCW 28-3-RNF4
Ternary Complex

Polyubiquitinated BRD4

Degradation

Degraded Peptides

‘ Release & Recycle
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Mechanism of CCW 28-3 induced BRD4 degradation.
Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of CCW 28-3 are
provided below.

Synthesis of CCW 28-3
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The synthesis of CCW 28-3 is a multi-step process involving the preparation of the JQ-1
carboxylic acid, the CCW16 ligand, and the linker, followed by their conjugation. A general

workflow is outlined below. For detailed synthetic procedures, please refer to the primary
literature.[6]

CCW 28-3 Synthesis

Commercially Available
Starting Materials

Synthesis of Linker Synthesis and
JQ-1 Carboxylic Acid Functionalization
Conjugation of Linker Synthesis of
to JQ-1 CCW16 RNF4 Ligand

'

Conjugation of
JQ-1-Linker to CCW16

'

Purification and
Characterization (HPLC, MS)

<

CCW 28-3 PROTAC
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General workflow for the synthesis of CCW 28-3.
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Competitive Activity-Based Protein Profiling (ABPP) for
RNF4 Binding

This assay is used to determine the binding affinity (IC50) of CCW 28-3 and its components for
the RNF4 E3 ligase.

Materials:

Pure human RNF4 protein

IA-rhodamine (cysteine-reactive fluorescent probe)

CCW 28-3, CCW 16, and other test compounds

SDS-PAGE gels and imaging system

Assay buffer (e.g., PBS)
Procedure:
o Prepare serial dilutions of the test compounds (e.g., CCW 28-3, CCW 16) in the assay buffer.

¢ Pre-incubate the pure RNF4 protein with the diluted test compounds or vehicle control
(DMSO) for 30 minutes at room temperature to allow for binding.

¢ Add the IA-rhodamine probe to each reaction and incubate for 1 hour at room temperature.
The probe will covalently label the cysteine residues in RNF4 that are not occupied by the
test compound.

e Quench the labeling reaction by adding SDS-PAGE loading buffer.
o Separate the proteins by SDS-PAGE.
» Visualize the fluorescently labeled RNF4 using an in-gel fluorescence scanner.

» Quantify the fluorescence intensity of the RNF4 bands using densitometry.
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Plot the percentage of probe binding against the logarithm of the test compound
concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BRD4 Protein Degradation Assay (Western Blot)

This assay is used to assess the ability of CCW 28-3 to induce the degradation of endogenous
BRD4 in cultured cells.

Materials:

Human cancer cell line (e.g., 231MFP breast cancer cells)

CCW 28-3 and control compounds (e.g., JQ-1, bortezomib, TAK-243)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Seed the cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of CCW 28-3 or vehicle control (DMSO) for the
desired time points (e.g., 1, 3, 5, 24 hours). For control experiments, pre-incubate cells with
inhibitors such as bortezomib (proteasome inhibitor), JQ-1 (to confirm target engagement),
or TAK-243 (E1 ubiquitin activating enzyme inhibitor) for 30 minutes before adding CCW 28-
3.

After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

Determine the protein concentration of the lysates using a suitable protein assay (e.g., BCA
assay).
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Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer
and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour
at room temperature.

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

Probe the membrane with an antibody against a loading control protein (e.g., GAPDH) to
ensure equal protein loading.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities using densitometry and normalize the BRD4 levels to the
loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated
control.

In-Cell Ubiquitination Assay

This assay is performed to confirm that CCW 28-3 induces the ubiquitination of BRD4.

Materials:

Cell line expressing HA-tagged ubiquitin (or co-transfected with a plasmid for HA-ubiquitin)
CCW 28-3

Proteasome inhibitor (e.g., MG132 or bortezomib)

Cell lysis buffer for immunoprecipitation (IP)

Anti-BRD4 antibody
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e Protein A/G beads
e Anti-HA antibody for Western blotting
Procedure:

» Transfect cells with a plasmid encoding HA-tagged ubiquitin if a stable cell line is not
available.

o Treat the cells with CCW 28-3 and a proteasome inhibitor for a few hours. The proteasome
inhibitor is crucial to allow the accumulation of polyubiquitinated proteins.

e Lyse the cells with IP lysis buffer.
e Pre-clear the lysates with protein A/G beads.

e Immunoprecipitate endogenous BRD4 by incubating the lysates with an anti-BRD4 antibody
overnight at 4°C, followed by incubation with protein A/G beads.

e Wash the beads extensively to remove non-specific binding.

o Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading
buffer.

o Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

o Perform a Western blot using an anti-HA antibody to detect the presence of ubiquitinated
BRD4, which will appear as a high-molecular-weight smear.
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In-Cell Ubiquitination Assay
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Workflow for the in-cell BRD4 ubiquitination assay.
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Conclusion

CCW 28-3 is a valuable research tool for studying the biological functions of BRD4 and for
exploring the potential of RNF4 as a recruited E3 ligase in the field of targeted protein
degradation. While its degradation efficiency has been noted as modest compared to other
established BRD4 degraders, the development of CCW 28-3 represents a significant proof-of-
concept for expanding the repertoire of E3 ligases that can be utilized for PROTAC technology.
[3][5] The detailed structural information, quantitative data, and experimental protocols provided
in this guide offer a comprehensive resource for researchers working with or developing novel
PROTAC-based therapeutics. Further optimization of the RNF4-recruiting moiety and the linker
could potentially lead to the development of more potent and selective BRD4 degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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